3,5-Di-Iodo Salicylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1133-91-5 |
|---|---|
Molecular Formula |
C6H12ClN5O2 |
Origin of Product |
United States |
Contextualization Within Halogenated Aromatic Carboxylic Acid Chemistry
3,5-Di-Iodo Salicylic (B10762653) Acid is a member of the halogenated aromatic carboxylic acids, a class of compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and a carboxylic acid functional group. The presence of iodine atoms on the salicylic acid backbone significantly influences its chemical reactivity and physical properties. cymitquimica.com The iodine atoms, being large and polarizable, enhance the molecule's utility in various synthetic applications, including the development of iodinated polymers and as a reagent in analytical chemistry. chemimpex.com
The introduction of iodine into the aromatic ring alters the electron density distribution, impacting the acidity of the carboxylic acid and the reactivity of the aromatic ring towards further substitution. Compared to its chlorinated and brominated analogs, the carbon-iodine bond is weaker, making 3,5-Di-Iodo Salicylic Acid a valuable precursor for cross-coupling reactions where the iodine atoms can be readily replaced.
Historical Trajectories of Iodinated Salicylic Acid Derivatives in Synthetic Organic Chemistry
The journey of salicylic (B10762653) acid and its derivatives in science began with the extraction of salicin (B1681394) from willow bark, a practice known since antiquity for its medicinal properties. nih.gov The synthetic era for salicylic acid commenced in the 19th century, leading to the development of acetylsalicylic acid (aspirin). nih.gov The exploration of halogenated derivatives followed, with the first synthesis of diiodosalicylic acid reported in 1897. justdial.com This marked a significant step in understanding the effects of halogenation on the properties of aromatic compounds.
Throughout the 20th century, research into iodinated salicylic acid derivatives expanded, driven by their potential applications. justdial.com The focus shifted towards leveraging the unique properties conferred by the iodine atoms, particularly in the synthesis of more complex molecules. justdial.com The development of efficient iodination techniques was crucial in this endeavor. Early methods often involved direct iodination using iodine monochloride in acetic acid. orgsyn.org More recent advancements have focused on developing greener and more efficient synthetic routes. google.compatsnap.com
Fundamental Significance of 3,5 Di Iodo Salicylic Acid As a Chemical Synthon
Classical Approaches to this compound Synthesis
The traditional synthesis of 3,5-diiodosalicylic acid has primarily relied on the direct iodination of salicylic acid. This electrophilic aromatic substitution reaction is influenced by the directing effects of the hydroxyl and carboxyl groups on the benzene (B151609) ring.
Regioselective Iodination of Salicylic Acid Precursors
The synthesis of 3,5-diiodosalicylic acid hinges on the regioselective introduction of two iodine atoms onto the salicylic acid backbone. The hydroxyl (-OH) and carboxyl (-COOH) groups of salicylic acid direct incoming electrophiles to specific positions on the aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. This interplay results in the preferential substitution of iodine at the 3 and 5 positions, which are ortho and para to the powerful hydroxyl activator.
Various iodinating agents have been employed to achieve this transformation. A common laboratory and industrial method involves the use of iodine monochloride (ICl) in glacial acetic acid. orgsyn.orgbenchchem.com In this process, salicylic acid is dissolved in glacial acetic acid, and a solution of iodine monochloride in the same solvent is added. orgsyn.org The reaction mixture is then heated to facilitate the substitution. orgsyn.org The use of ICl is effective due to its polarized nature, which makes the iodine atom electrophilic and ready to attack the electron-rich aromatic ring of salicylic acid. echemi.com
Another classical approach utilizes molecular iodine (I₂) in the presence of an oxidizing agent. orgsyn.orgresearchgate.net The oxidizing agent, such as nitric acid or hydrogen peroxide, is necessary to convert iodine to a more potent electrophilic species, effectively generating the iodinating agent in situ. researchgate.netbabafaridgroup.edu.in For instance, a method using iodine and hydrogen peroxide in ethanol (B145695) has been reported to give high yields. researchgate.net The reaction of salicylamide (B354443) with iodine via electrophilic aromatic substitution is also a known pathway. echemi.com The choice of iodinating agent and reaction conditions can significantly influence the regioselectivity and yield of the desired product. echemi.com
The table below summarizes classical methods for the iodination of salicylic acid.
| Iodinating Agent | Oxidizing Agent | Solvent | Typical Yield | Reference |
| Iodine Monochloride (ICl) | Not Required | Glacial Acetic Acid | 91-92% | orgsyn.org |
| Iodine (I₂) | Hydrogen Peroxide | Ethanol | ~95% | researchgate.net |
| Iodine (I₂) | Nitric Acid | Acetic Acid | Good | babafaridgroup.edu.in |
| Iodine (I₂) | Mercuric Oxide | Ethanol | - | orgsyn.org |
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of 3,5-diiodosalicylic acid while minimizing the formation of by-products, such as mono-iodinated species. Key parameters that are frequently adjusted include temperature, reaction time, solvent, and the stoichiometry of the reactants.
In the iodine monochloride method, the reaction is typically heated to around 80°C for approximately forty minutes to ensure the completion of the di-substitution. orgsyn.org After the reaction, the mixture is cooled, and the product precipitates. orgsyn.org Purification is often achieved by recrystallization from a suitable solvent like acetone (B3395972), followed by the addition of water to induce precipitation of the purified product. orgsyn.org
When using iodine with an oxidizing agent, the reaction temperature and time are also critical. For example, a patented method using iodine and hydrogen peroxide in an ethanol solution involves heating to reflux (around 83°C) for several hours to drive the reaction to completion. patsnap.com The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to ensure all the salicylic acid has been consumed. patsnap.com
A Chinese patent describes a method where salicylic acid, an iodide source, and a ferrate salt are reacted in a polar solvent with the addition of a protonic acid. google.com The reaction temperature is maintained between 20-150°C for 1-20 hours. google.com This method claims high conversion rates and product purity. google.com The molar ratio of the reactants is a key aspect of optimization, with a preferred ratio of salicylic acid to iodinating agent to ferrate to protonic acid being 1:1-3:1-2:3-10. google.com
The following table details optimized reaction conditions from various sources.
Contemporary Synthetic Strategies for this compound
Modern approaches to the synthesis of 3,5-diiodosalicylic acid are increasingly focused on improving the efficiency, safety, and environmental footprint of the production process. These strategies incorporate principles of green chemistry, explore novel catalytic systems, and leverage advanced reaction engineering technologies.
Green Chemistry Principles in Scalable Synthesis
Green chemistry principles are being applied to the synthesis of 3,5-diiodosalicylic acid to develop more sustainable and environmentally friendly processes. imist.ma This involves the use of safer solvents, minimizing waste, and improving energy efficiency. acs.org
One approach involves replacing traditional and often hazardous reagents and solvents with greener alternatives. imist.ma For instance, a patented method utilizes an efficient and green oxidant, ferrate, to replace more toxic oxidants like mercury oxide and nitric acid. google.com This method also employs environmentally friendly polar solvents such as water and lower alcohols. google.com The process boasts high conversion rates, good product purity, and a simpler work-up, making it a promising route for industrial-scale production. google.com
Another strategy focuses on atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. acs.org Methods that utilize hydrogen peroxide as the oxidant are advantageous in this regard, as the primary byproduct is water. patsnap.com Some processes also aim for solvent-free reaction conditions (SFRCs) to reduce the environmental impact of volatile organic compounds. researchgate.net
The table below highlights how green chemistry principles are being integrated into the synthesis of 3,5-diiodosalicylic acid.
| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |
| Use of Safer Oxidants | Replacing mercury oxide/nitric acid with ferrate | Reduced toxicity and environmental pollution | google.com |
| Use of Safer Solvents | Employing water or ethanol instead of more hazardous organic solvents | Reduced environmental impact and improved safety | patsnap.comgoogle.comacs.org |
| High Atom Economy | Using H₂O₂ as an oxidant, which produces water as a byproduct | Minimization of waste | patsnap.comacs.org |
| Energy Efficiency | Conducting reactions at ambient or moderately elevated temperatures | Reduced energy consumption and cost | google.comacs.org |
Catalytic Enhancements for Efficient Production
Catalysis plays a significant role in modern organic synthesis, and its application to the production of 3,5-diiodosalicylic acid is an area of active research. Catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a more efficient and sustainable process.
While the direct iodination of salicylic acid is often performed without a specific catalyst, the choice of reagents can have a catalytic effect. For example, in methods using iodine and an oxidizing agent, the in-situ generated electrophilic iodine species can be considered a catalytic intermediate. A method for the synthesis of rafoxanide, a derivative of 3,5-diiodosalicylic acid, highlights the iodination of salicylic acid with iodine in the presence of hydrogen peroxide, achieving a 95% yield. researchgate.net
Furthermore, a Chinese patent details a synthesis method that uses a ferrate as an oxidant in the presence of a protonic acid, which can be seen as a catalytic system for the iodination process. google.com This approach is reported to have a high conversion rate and product purity. google.com
Continuous Flow Chemistry Applications in Reaction Engineering
Continuous flow chemistry is emerging as a powerful technology for the synthesis of chemical compounds, offering advantages over traditional batch processing such as improved heat and mass transfer, enhanced safety, and greater potential for automation and scalability. nih.govbeilstein-journals.org While specific applications of continuous flow for the synthesis of 3,5-diiodosalicylic acid are not extensively detailed in the provided search results, the principles of this technology are highly relevant for modernizing its production.
The benefits of flow chemistry include the ability to handle hazardous reagents and unstable intermediates more safely due to the small reactor volumes. nih.gov This could be particularly advantageous for iodination reactions, which can be exothermic. A continuous flow process could allow for precise temperature control, minimizing the formation of byproducts.
The development of continuous flow methods for similar reactions, such as the synthesis of other pharmaceutical intermediates, suggests that this technology holds significant promise for the future production of 3,5-diiodosalicylic acid. scitube.io
Advanced Purification and Isolation Techniques for Research-Grade this compound
The synthesis of this compound often results in a crude product containing unreacted starting materials, mono-iodinated species, and residual reagents such as free iodine. Achieving the high purity required for research and pharmaceutical applications necessitates advanced purification and isolation techniques. These methods focus on selectively removing impurities to yield a product with high crystallinity and purity, often exceeding 99%.
Multi-Step Recrystallization Protocols
Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. For this compound, specific solvent systems and multi-step protocols have been developed to achieve research-grade purity. The choice of solvent is critical, as it must dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the desired product while impurities remain in the solution.
A widely cited method involves the use of acetone and water. In a procedure detailed in Organic Syntheses, the crude, dry solid is dissolved in warm acetone and filtered to remove any insoluble matter. orgsyn.org The pure compound is then precipitated from the filtrate by the gradual addition of water. This process yields a fine, flocculent precipitate of this compound with a reported melting point of 235–236 °C and a yield of 91–92%. orgsyn.org To eliminate any coloration from residual free iodine, the crude product can be treated with a 5% sodium sulfite (B76179) solution or sodium metabisulfite (B1197395). orgsyn.orggoogle.com
Another effective solvent for recrystallization is ethanol. nih.gov Research has shown that crystallization from ethanol can produce colorless crystals of this compound with a yield of 95%. nih.gov For achieving the highest purity suitable for applications like MALDI mass spectrometry, a general principle is to perform recrystallization at least twice. vanderbilt.edu Slow cooling and fast stirring can promote the formation of small, pure crystals. vanderbilt.edu
| Solvent System | Key Steps | Reported Yield | Reported Purity / Melting Point | Source |
|---|---|---|---|---|
| Acetone / Water | Dissolve in warm acetone, filter, precipitate with water. | 91-92% | 235–236 °C | orgsyn.org |
| Ethanol | Crystallization from ethanol solution. | 95% | 226–228 °C | nih.gov |
| Acetone / Water with Decolorization | Dissolve in acetone, add water and sodium metabisulfite until colorless, filter and dry. | 98.5% | 98.1% (HPLC) | google.com |
Alkalized Acid Precipitation
For industrial-scale production and obtaining a product with exceptionally high purity, a method combining chemical precipitation with controlled crystallization has been patented. google.com This technique, referred to as "alkalized acid precipitation," is particularly effective at removing impurities common in traditional synthesis routes, such as reddish-yellow ICl₃ and mono-iodinated salicylic acid. google.comwipo.int
The process involves taking the crude this compound and dissolving it in an alkaline solution, which converts the acidic compound into its soluble salt. The solution can be filtered to remove any insoluble impurities. Subsequently, the solution is carefully acidified, causing the purified this compound to precipitate out of the solution, leaving water-soluble impurities behind. google.com This precipitation is often followed by a "segmented heat preservation crystallization" step, centrifugation, and vacuum drying. google.comwipo.int This advanced, multi-step approach has been shown to produce a final product with a purity greater than 99.5% as measured by HPLC, making it suitable as a medical intermediate. google.com
| Technique | Process Description | Key Advantages | Reported Purity (HPLC) | Source |
|---|---|---|---|---|
| Alkalized Acid Precipitation & Controlled Crystallization | Crude product is dissolved in an alkali solution, re-precipitated with acid, followed by segmented crystallization, centrifugation, and drying. | Effectively removes ICl₃ and mono-iodinated impurities; suitable for large-scale production. | >99.5% | google.comwipo.int |
Reactivity of the Aromatic Ring in this compound
The aromatic ring of 3,5-diiodosalicylic acid is the site of several key reactions, with its reactivity being heavily modulated by the existing substituents.
Electrophilic Aromatic Substitution Patterns
The hydroxyl (-OH) and carboxylic acid (-COOH) groups, along with the two iodine atoms, dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. mlsu.ac.in Conversely, the carboxylic acid group and the iodine atoms are deactivating, electron-withdrawing groups. fscj.edu
In the case of salicylic acid, the hydroxyl group's directing effect typically favors substitution at the 3- and 5-positions. The synthesis of 3,5-diiodosalicylic acid itself is an example of electrophilic aromatic substitution, where salicylic acid is treated with an iodinating agent like iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. ontosight.aiorgsyn.org The strong activation by the hydroxyl group overcomes the deactivating effect of the carboxyl group, leading to di-substitution at the positions ortho and para to the hydroxyl group.
Further electrophilic substitution on the 3,5-diiodosalicylic acid ring is generally disfavored due to the presence of two deactivating iodine atoms and the carboxylic acid group. The steric hindrance imposed by the bulky iodine atoms also plays a significant role in limiting further reactions on the aromatic ring.
Nucleophilic Aromatic Substitution Potential and Limitations
Aryl halides, such as 3,5-diiodosalicylic acid, are typically unreactive towards nucleophilic aromatic substitution (SNA) unless the aromatic ring is activated by strong electron-withdrawing groups at the ortho or para positions to the leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com The iodine atoms in 3,5-diiodosalicylic acid can potentially act as leaving groups.
The presence of the electron-withdrawing carboxylic acid group ortho to one iodine and para to the other could facilitate nucleophilic attack. However, the hydroxyl group is an electron-donating group, which would disfavor the formation of the negatively charged Meisenheimer complex intermediate required for the common addition-elimination (SNAr) mechanism. iscnagpur.ac.in
While direct nucleophilic displacement of the iodine atoms is not a commonly reported reaction for 3,5-diiodosalicylic acid under typical conditions, reactions can occur under forcing conditions or via alternative mechanisms like the benzyne (B1209423) mechanism, which involves a highly reactive intermediate formed by elimination of HX from adjacent carbons. uomustansiriyah.edu.iqiscnagpur.ac.in
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of 3,5-diiodosalicylic acid undergoes a variety of transformations typical of this functional group, leading to the formation of esters, amides, and acyl halides.
Esterification, Amidation, and Acyl Halide Formation
Esterification: 3,5-Diiodosalicylic acid can be converted to its corresponding esters through reaction with alcohols in the presence of an acid catalyst. chemicalland21.com For instance, the formation of ethyl 3,5-diiodosalicylate has been documented. drugfuture.com The general reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.
| Reactant | Product | Reaction Type |
| 3,5-Diiodosalicylic acid | Ethyl 3,5-diiodosalicylate | Esterification |
| 3,5-Diiodosalicylic acid | 3,5-Diiodosalicylamide | Amidation |
| 3,5-Diiodosalicylic acid | 3,5-Diiodosalicyloyl chloride | Acyl Halide Formation |
Amidation: The carboxylic acid can be converted to an amide. This is a crucial step in the synthesis of anthelmintic agents like closantel and rafoxanide, where 3,5-diiodosalicylic acid serves as a key intermediate. chemicalland21.comgoogle.comresearchgate.net The reaction typically involves activation of the carboxylic acid, for example, by converting it to an acyl halide, followed by reaction with an amine.
Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride, by reacting with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). libretexts.org This acyl halide can then be readily used in the synthesis of esters and amides under milder conditions.
Decarboxylation and Reduction Pathways
Decarboxylation: The removal of the carboxyl group as carbon dioxide can occur under certain conditions, although it is not a facile reaction for aromatic carboxylic acids unless activated by specific functional groups. For 3,5-diiodosalicylic acid, decarboxylation can be a side reaction during other high-temperature processes.
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of the carboxylic acid would yield 2-hydroxy-3,5-diiodobenzyl alcohol.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 3,5-diiodosalicylic acid is acidic and can undergo reactions such as etherification and acylation.
The hydroxyl group can be alkylated to form an ether. For example, methylation of 3,5-diiodosalicylic acid using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate yields 3,5-diiodo-2-methoxybenzoic acid.
Acylation of the phenolic hydroxyl group is also possible. For instance, reaction with an acid anhydride (B1165640) or acyl halide in the presence of a base would lead to the formation of an ester at the phenolic position. This is analogous to the synthesis of acetylsalicylic acid (aspirin) from salicylic acid. chemicalland21.com
The reactivity of the phenolic hydroxyl group is influenced by the electronic environment of the aromatic ring. The presence of the electron-withdrawing iodine atoms and the carboxylic acid group increases the acidity of the phenolic proton compared to phenol (B47542) itself.
Etherification and Esterification Reactions
The structural characteristics of 3,5-diiodosalicylic acid, featuring a carboxylic acid group and a hydroxyl group, allow it to readily undergo both esterification and etherification.
Esterification is commonly achieved through reactions with various alcohols. For instance, the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a standard procedure. openstax.org Another approach involves the conversion of the carboxylic acid to a more reactive acid chloride, which then reacts with an alcohol. openstax.org An example of this is the in-situ formation of the salicylic acid chloride with phosphorus trichloride (PCl3), which then reacts with an aminoether. researchgate.net
Etherification reactions target the hydroxyl group on the aromatic ring. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base to form a phenoxide ion, followed by reaction with an alkyl halide. Methylation of 3,5-diiodosalicylic acid to produce 3,5-diiodo-2-methoxybenzoic acid has been accomplished using methyl iodide and potassium carbonate in acetone.
These reactions are fundamental in modifying the structure of 3,5-diiodosalicylic acid to create a diverse range of derivatives with tailored properties for various applications.
Oxidation Pathways and Phenoxy Radical Formation
The oxidation of 3,5-diiodosalicylic acid can proceed through several pathways, influenced by the oxidizing agent and reaction conditions. Mild oxidizing agents can lead to the formation of a phenoxy radical. epa.gov The generation of phenoxy radicals is a key step in the degradation of halogenated salicylic acids. researchgate.net The presence of iodine atoms on the aromatic ring influences the stability and subsequent reactions of the phenoxy radical intermediate.
More aggressive oxidation can target other parts of the molecule. For example, the methoxy (B1213986) group in a derivative of 3,5-diiodosalicylic acid can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide in an acidic medium.
The study of these oxidation pathways is crucial for understanding the environmental fate of iodinated compounds and for the synthesis of new molecules. For instance, the transformation of aromatic iodinated disinfection byproducts during chloramination can lead to the formation of other compounds like triiodomethane. researchgate.net The decomposition of 3,5-diiodosalicylic acid during this process has been observed to follow pseudo-first-order decay. researchgate.net
The photophysics of 3,5-diiodosalicylic acid have also been investigated, revealing large Stokes' shifts in various solvents, which is linked to an excited-state intramolecular proton transfer (ESIPT) reaction. researchgate.netresearchgate.net This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen of the carboxylic acid in the excited state.
Chemistry of the Carbon-Iodine Bonds in this compound
The carbon-iodine (C-I) bonds in 3,5-diiodosalicylic acid are key to its versatility in synthetic organic chemistry, providing reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The iodinated positions on the aromatic ring of 3,5-diiodosalicylic acid are highly susceptible to various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a powerful method for forming carbon-carbon bonds and is widely used to synthesize biaryl compounds. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This reaction has been successfully applied to various aryl halides, including those with electron-rich and electron-poor substituents. nih.govnih.govorganic-chemistry.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org It has been used in one-pot sequential iodination and Sonogashira coupling to synthesize aryl acetylenes. researchgate.netresearchgate.netlookchem.com
Heck Coupling: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nrochemistry.comfu-berlin.de The reaction is stereospecific and tolerates a variety of functional groups on the alkene. nrochemistry.com
These cross-coupling reactions significantly expand the synthetic utility of 3,5-diiodosalicylic acid, allowing for the construction of complex molecular architectures.
Metal-Mediated Transformations and Organometallic Intermediates
Beyond the well-established cross-coupling reactions, the carbon-iodine bonds of 3,5-diiodosalicylic acid can participate in various other metal-mediated transformations. These reactions often proceed through the formation of organometallic intermediates. For instance, reactions with organometallic reagents like Grignard reagents (organomagnesium) or Gilman reagents (organocuprates) can lead to the substitution of the iodine atoms. chadsprep.com The formation of organopalladium intermediates is a cornerstone of the cross-coupling reactions mentioned previously. libretexts.org The study of these intermediates provides insight into the reaction mechanisms and allows for the development of new catalytic systems.
Reductive Dehalogenation Mechanisms
Reductive dehalogenation is the process of replacing a halogen atom on an organic molecule with a hydrogen atom. epa.gov In the case of 3,5-diiodosalicylic acid, this would involve the removal of one or both iodine atoms. This transformation can be achieved through various chemical and biological methods.
Chemically, reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be used under specific conditions to reduce the carbon-iodine bonds. The reaction is dependent on the redox potential of the system. epa.gov
Biologically, certain microorganisms have been shown to be capable of reductive dehalogenation of halogenated aromatic compounds. epa.govnih.gov This process is a key step in the environmental degradation of these compounds. The mechanism often involves a stepwise removal of the halogen atoms. epa.gov For example, studies on other halogenated aromatic compounds have shown transformation to a monohalogenated intermediate before complete dehalogenation. nih.gov
Design and Synthesis of Novel Derivatives and Analogues of 3,5 Di Iodo Salicylic Acid
Strategies for Structural Diversification Based on 3,5-Di-Iodo Salicylic (B10762653) Acid Core
The chemical architecture of 3,5-Di-Iodo Salicylic acid offers three primary loci for structural modification, enabling a wide array of synthetic transformations:
The Carboxylic Acid Group (-COOH): This functional group is the most common site for derivatization. It readily undergoes reactions typical of carboxylic acids, such as esterification with alcohols to form esters and amidation with amines to yield amides. Activation of the carboxylic acid, for instance, by converting it to an acyl chloride, enhances its reactivity for forming these linkages, which is a key strategy in the synthesis of more complex molecules. nih.govgoogle.com
The Phenolic Hydroxyl Group (-OH): The hydroxyl group can be converted into ethers through reactions like the Williamson ether synthesis. It can also be acylated to form esters. Its presence is crucial for the biological activity of many salicylates and their derivatives.
The Aromatic Ring: The two iodine atoms are significant substituents that influence the electronic properties of the ring and provide steric bulk. While direct substitution of the iodine atoms is less common, the aromatic ring itself can potentially undergo further electrophilic substitution reactions, although the existing substituents would heavily influence the position and feasibility of such additions.
These strategies allow for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can modulate its biological activity and material characteristics.
Synthesis and Characterization of Esters and Amides
The synthesis of esters and amides represents the most explored derivatization pathway for this compound. These reactions target the carboxyl functional group.
Esters: Esterification is typically achieved by reacting this compound with an alcohol under acidic conditions. One common example is the formation of Ethyl 3,5-diiodosalicylate. This derivative has been characterized by its melting point and molecular weight. drugfuture.com
Amides: The formation of amides, particularly salicylanilides, is of significant pharmaceutical importance. google.com This transformation involves creating an amide bond between the carboxyl group of this compound and an amino group of another molecule, often a complex aniline derivative. A notable example is the synthesis of Rafoxanide, an anthelmintic agent used in veterinary medicine. nih.gov In one synthetic route, this compound is reacted with 3-chloro-4-(4-chlorophenoxy)aniline. nih.gov To facilitate the reaction, the carboxylic acid is often activated first. For example, it can be converted to 3,5-diiodosalicyloyl chloride using an acyl chlorination reagent like phosphorus trichloride (B1173362) (PCl₃) or triphosgene, which then readily reacts with the amine to form the final amide product. nih.govgoogle.comcjph.com.cn Another prominent anthelmintic, Closantel (B1026), is also an amide derivative, resulting from the formal condensation of this compound with a substituted aniline. nih.govenvironmentclearance.nic.in
| Derivative Type | Example | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| Ester | Ethyl 3,5-diiodosalicylate | C₉H₈I₂O₃ | 417.97 | 133 | drugfuture.com |
| Amide | Rafoxanide | C₁₉H₁₁Cl₂I₂NO₃ | 626.01 | Not specified | chemicalbook.com |
| Amide | Closantel | C₂₂H₁₄Cl₂I₂N₂O₂ | 663.08 | Not specified | nih.gov |
Preparation of Ethers and Spirocyclic Derivatives
Theoretically, ethers could be prepared via reactions such as the Williamson ether synthesis, where the phenolic proton is first removed by a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. This would result in an ether derivative at the C2 position.
Spirocyclic compounds, which contain two rings connected by a single common atom, are of growing interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.gov The synthesis of such complex molecules would likely require multi-step pathways starting from this compound or its derivatives, but specific, documented examples of these synthetic routes were not found in the reviewed literature.
Development of Polymeric Materials Incorporating this compound Moieties
The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it a potential monomer for step-growth polymerization. These functional groups could, in principle, react to form polyesters. The presence of the bulky, heavy iodine atoms would be expected to impart unique properties to such a polymer, potentially affecting its thermal stability, refractive index, and X-ray absorption characteristics. However, despite this theoretical potential, a review of available research did not yield specific studies detailing the synthesis and characterization of polymers where this compound is a primary repeating unit.
Integration of this compound into Complex Heterocyclic Systems
A significant application of this compound is its use as a foundational building block for constructing complex heterocyclic molecules of pharmaceutical value. google.com The most prominent examples are the syntheses of the salicylanilide (B1680751) anthelmintics Rafoxanide and Closantel, which are used to treat parasitic worm infections in livestock. eskayiodine.comgoogle.com
The core synthetic step in creating these molecules is the formation of an amide bond, which links the 3,5-diiodosalicyl moiety to a complex, pre-synthesized heterocyclic or substituted aniline structure.
Synthesis of Rafoxanide: This process involves the condensation of this compound with 4-amino-2-chlorophenyl-p-chlorophenyl ether. google.com The reaction is typically facilitated by converting the salicylic acid to its more reactive acyl chloride form. google.comenvironmentclearance.nic.in The resulting molecule, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, contains multiple aromatic rings, ether, and amide linkages, highlighting the role of the initial salicylic acid derivative as a key structural component. nih.gov
Synthesis of Closantel: The structure of Closantel, N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide, is formed by the formal condensation of the carboxyl group of this compound with the amino group of a complex aniline derivative, namely 4-amino-2-chloro-5-methyl-α-(4-chlorphenyl)-phenylacetonitrile. cjph.com.cnnih.gov The synthesis involves reacting the amine intermediate with this compound in the presence of a coupling agent like phosphorus trichloride or triphosgene in a suitable solvent. cjph.com.cnenvironmentclearance.nic.in
These syntheses demonstrate a robust strategy where the well-defined 3,5-diiodosalicyl scaffold is integrated into larger, more complex structures to create highly active pharmaceutical agents.
Advanced Spectroscopic and Structural Elucidation of 3,5 Di Iodo Salicylic Acid and Its Derivatives
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy is an indispensable tool for determining the precise structure of 3,5-diiodosalicylic acid in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
Comprehensive ¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of 3,5-diiodosalicylic acid is characterized by its simplicity, arising from the molecule's symmetry. The aromatic region typically displays two distinct signals corresponding to the two non-equivalent aromatic protons. The proton at position 6 (H-6), being ortho to the electron-withdrawing carboxylic acid group, generally appears at a higher chemical shift (downfield) compared to the proton at position 4 (H-4). Both signals appear as doublets due to mutual coupling. The acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are also observable, though their chemical shifts can be broad and vary significantly with solvent and concentration.
The ¹³C NMR spectrum provides further structural confirmation by identifying all seven carbon atoms in the molecule. The carbon atom of the carbonyl group (C=O) is typically found at the lowest field, around 170 ppm. The carbons bearing the iodine atoms (C-3 and C-5) are significantly shielded due to the heavy atom effect, appearing at higher field than would be expected for a typical aromatic carbon. The remaining aromatic carbons (C-1, C-2, C-4, C-6) can be assigned based on their chemical shifts and substitution patterns.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 3,5-Diiodosalicylic Acid
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (-COOH) | ~11-13 (broad s) | ~170 |
| 2 (-OH) | Variable (broad s) | ~158-160 |
| 3 (-I) | - | ~85-90 |
| 4 | ~8.1-8.3 (d) | ~145-150 |
| 5 (-I) | - | ~85-90 |
| 6 | ~8.3-8.5 (d) | ~135-140 |
| 7 (Carbonyl) | - | ~170 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
While 1D NMR is sufficient for basic structural confirmation of 3,5-diiodosalicylic acid, 2D NMR techniques are invaluable for unambiguously assigning all signals and for studying more complex derivatives.
COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton coupling networks. sdsu.edu For 3,5-diiodosalicylic acid, a COSY spectrum would show a cross-peak connecting the signals of the aromatic protons H-4 and H-6, confirming their adjacent relationship on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would show a correlation between the ¹H signal for H-4 and the ¹³C signal for C-4, and another between H-6 and C-6, allowing for definitive assignment of these carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the proton H-4 would show correlations to C-2, C-3, and C-6, while H-6 would correlate to C-2, C-4, and the carbonyl carbon (C-7). The acidic protons can also show correlations to nearby carbons, further confirming the structure.
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. researchgate.net In a relatively rigid molecule like 3,5-diiodosalicylic acid, a NOESY spectrum would show correlations between adjacent protons on the ring (H-4 and H-6) and between the hydroxyl proton and H-6, providing information about the preferred conformation of the functional groups.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. rasayanjournal.co.inthermofisher.com
The FT-IR spectrum of 3,5-diiodosalicylic acid is dominated by several key features. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. The phenolic O-H stretch also appears in this region. A strong, sharp peak corresponding to the C=O (carbonyl) stretching of the carboxylic acid group is found around 1650-1700 cm⁻¹. Other significant bands include C=C stretching vibrations of the aromatic ring (approx. 1400-1600 cm⁻¹), C-O stretching (approx. 1200-1300 cm⁻¹), and O-H bending vibrations. The C-I stretching vibrations occur at lower frequencies, typically in the far-infrared region.
Raman spectroscopy provides complementary information. While the O-H and C=O stretches are also visible, Raman is particularly sensitive to the vibrations of the non-polar C=C bonds in the aromatic ring and the C-I bonds, often yielding sharper and more intense signals for these groups than FT-IR.
Table 2: Characteristic Vibrational Frequencies for 3,5-Diiodosalicylic Acid
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| O-H Stretch (Carboxylic Acid & Phenol) | 2500-3300 (broad) | FT-IR |
| C-H Stretch (Aromatic) | 3000-3100 | FT-IR, Raman |
| C=O Stretch (Carbonyl) | 1650-1700 | FT-IR, Raman |
| C=C Stretch (Aromatic) | 1400-1600 | FT-IR, Raman |
| C-O Stretch | 1200-1300 | FT-IR |
| O-H Bend | ~1300-1440 | FT-IR |
| C-I Stretch | 500-600 | Raman, Far-IR |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. nih.gov The calculated exact mass of 3,5-diiodosalicylic acid (C₇H₄I₂O₃) is 389.82498 Da. nih.gov HRMS analysis would yield a measured mass very close to this value, confirming the molecular formula.
Beyond molecular formula confirmation, mass spectrometry provides insight into the molecule's stability and structure through analysis of its fragmentation patterns. chemguide.co.uk When subjected to ionization (e.g., electron impact), the molecular ion (M⁺˙) of 3,5-diiodosalicylic acid is formed. This ion is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk Common fragmentation pathways for aromatic carboxylic acids include:
Loss of a hydroxyl radical (-OH): [M - 17]⁺
Loss of water (-H₂O): [M - 18]⁺˙, often from the interaction of the carboxylic acid and ortho-hydroxyl groups.
Loss of a carboxyl group (-COOH): [M - 45]⁺
Loss of carbon monoxide (-CO) after loss of OH: [M - 17 - 28]⁺
Loss of an iodine atom (-I): [M - 127]⁺
The relative abundance of these fragment ions in the mass spectrum creates a unique fingerprint that helps to verify the structure of the molecule.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of 3,5-diiodosalicylic acid itself is not widely detailed in common databases, studies of its complexes, for example with transthyretin, confirm its molecular geometry. rcsb.org Data from related structures and complexes show that the molecule is largely planar due to the sp² hybridization of the benzene ring. The carboxylic acid and hydroxyl groups are positioned ortho to each other, facilitating intramolecular hydrogen bonding.
Table 3: Representative Crystallographic Data for a Salicylic (B10762653) Acid Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic / Orthorhombic (Typical for similar compounds) |
| Space Group | P2₁/c or similar (Typical for similar compounds) |
| a (Å) | Variable |
| b (Å) | Variable |
| c (Å) | Variable |
| α, β, γ (°) | Variable |
| Volume (ų) | Variable |
| Z (Molecules per unit cell) | Variable |
Note: Data is representative and specific values for 3,5-diiodosalicylic acid would require dedicated crystallographic analysis.
Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions
The solid-state structure of 3,5-diiodosalicylic acid is dictated by a combination of strong and weak intermolecular interactions that define its crystal packing.
Hydrogen Bonding: This is the most significant intermolecular force. An intramolecular hydrogen bond is expected between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. osti.gov This interaction contributes to the planarity of the molecule. In the crystal lattice, strong intermolecular hydrogen bonds form between the carboxylic acid groups of neighboring molecules, typically creating centrosymmetric dimers. mdpi.com
Halogen Bonding: The iodine atoms can participate in halogen bonding, a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, such as the oxygen atom of a carboxyl or hydroxyl group on an adjacent molecule.
Conformational Analysis and Tautomerism
The conformational landscape of 3,5-diiodosalicylic acid is largely dictated by the orientation of its carboxyl and hydroxyl functional groups, a key feature being a strong intramolecular hydrogen bond (IMHB). This interaction occurs between the hydrogen atom of the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group. Computational and spectroscopic studies have provided deep insights into the stability and nature of this hydrogen bond.
The presence of this IMHB is crucial in stabilizing a planar conformation of the molecule. Quantum chemical calculations, including Natural Bond Orbital (NBO) analysis, have been employed to understand the electronic factors contributing to this stability. These analyses reveal a significant charge transfer interaction from the lone pair of the carbonyl oxygen to the antibonding orbital of the hydroxyl group's O-H bond, indicating a partially covalent character of the hydrogen bond. This interaction is a defining feature of the molecule's ground-state structure.
Tautomerism in 3,5-diiodosalicylic acid is primarily associated with the potential for proton transfer from the hydroxyl group to the carbonyl oxygen of the carboxylic acid. In the ground state, the enol form is overwhelmingly stable. However, upon electronic excitation, the molecule can undergo an excited-state intramolecular proton transfer (ESIPT). This process leads to the formation of a transient keto-tautomer. The ESIPT phenomenon is a direct consequence of the pre-existing intramolecular hydrogen bond, which provides a low-energy pathway for the proton to travel from the hydroxyl to the carboxyl group in the excited state. This rapid tautomerization is a key aspect of the molecule's photophysical behavior.
The dynamics of this process are influenced by the surrounding environment. In various solvents, the equilibrium between the enol and the excited-state keto form can be affected, which in turn influences the molecule's spectroscopic signatures.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
The photophysical properties of 3,5-diiodosalicylic acid have been characterized using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques reveal a significant separation between the absorption and emission maxima, known as a large Stokes' shift, which is a hallmark of molecules undergoing excited-state intramolecular proton transfer (ESIPT).
The UV-Vis absorption spectrum of 3,5-diiodosalicylic acid in various solvents typically exhibits absorption bands in the ultraviolet region. These bands correspond to π-π* electronic transitions within the aromatic system. The exact position of the absorption maximum can be influenced by the polarity of the solvent.
Upon excitation, the molecule's fluorescence spectrum is particularly informative. A study by Paul et al. investigated the photophysics of 3,5-diiodosalicylic acid and reported its absorption and emission characteristics in different solvents. researchgate.net The large Stokes' shifts observed are a direct result of the ESIPT process. After the molecule absorbs a photon and is promoted to an excited electronic state, the intramolecular proton transfer occurs, leading to the formation of the excited keto-tautomer. This tautomer is at a lower energy level than the initially excited enol form. Fluorescence emission then predominantly occurs from this relaxed, proton-transferred species, resulting in a lower energy (longer wavelength) emission compared to what would be expected from the initial excited state.
In some less interacting solvents, an interesting phenomenon of dual emission has been observed for 3,5-diiodosalicylic acid. researchgate.net This suggests that under certain conditions, emission can occur from both the initially excited (enol) state and the proton-transferred (keto) state, providing a window into the dynamics of the ESIPT process. The relative intensities of these two emission bands can be sensitive to the solvent environment, reflecting the solvent's ability to stabilize the different excited-state species.
Table 1: Spectroscopic Data for 3,5-Diiodosalicylic Acid in Selected Solvents
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes' Shift (cm⁻¹) |
|---|---|---|---|
| Cyclohexane | 315 | 450 | ~10,000 |
| Acetonitrile | 320 | 460 | ~10,000 |
| Methanol | 325 | 470 | ~10,000 |
Note: The values presented are approximate and are based on data reported in the literature for illustrative purposes. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)
Chiroptical spectroscopy, and specifically circular dichroism (CD), is a powerful technique for the analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of a molecule. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.
3,5-Diiodosalicylic acid is an achiral molecule. It possesses a plane of symmetry that runs through the hydroxyl and carboxyl groups, bisecting the aromatic ring. Due to this inherent symmetry, 3,5-diiodosalicylic acid does not have enantiomers and, therefore, does not exhibit a circular dichroism spectrum. Consequently, chiroptical spectroscopy for the determination of enantiomeric excess is not applicable to 3,5-diiodosalicylic acid itself.
While it is theoretically possible to introduce chirality to the molecule through derivatization—for instance, by forming an ester or amide with a chiral auxiliary—a review of the scientific literature does not indicate that such chiral derivatives of 3,5-diiodosalicylic acid have been synthesized and studied for their chiroptical properties. Therefore, at present, there are no established applications of circular dichroism for the enantiomeric excess determination of derivatives of this compound.
Theoretical and Computational Chemistry Studies of 3,5 Di Iodo Salicylic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 3,5-DISA. Recent computational studies have explored its photophysical properties, highlighting its potential as a drug molecule. Advanced quantum chemical methods have been employed to analyze the intramolecular hydrogen bonding (IMHB) within the molecule, revealing the partially covalent nature of these bonds. The interaction between the aromaticity of the benzene (B151609) ring and the energy of the IMHB suggests the presence of resonance-assisted hydrogen bonding (RAHB) in 3,5-DISA.
DFT calculations on salicylic (B10762653) acid and its derivatives, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize molecular geometry and determine various chemical descriptors. bohrium.comresearchgate.net For halogenated compounds, such calculations show that the introduction of halogens, particularly heavier ones like iodine, significantly influences the electronic properties. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
In computational studies of halogen-substituted molecules, a general trend is observed where halogen substitution lowers the HOMO-LUMO energy gap. nih.gov Specifically, increasing the number of halogen substitutions tends to reduce the LUMO energy levels more significantly than the HOMO levels. nih.gov For iodine-substituted compounds, this effect is particularly pronounced, leading to a significant reduction in the HOMO-LUMO gap and an increase in the molecule's electrophilicity. nih.gov This suggests that 3,5-DISA, with two iodine atoms, would be expected to have a smaller HOMO-LUMO gap and thus be more reactive and a better electron acceptor compared to salicylic acid itself.
Table 1: Conceptual HOMO-LUMO Energy Comparison This table is illustrative, based on general findings for halogenated aromatic compounds, as specific comparative values for 3,5-Di-Iodo Salicylic Acid were not available in the searched literature.
| Compound | HOMO Energy (Conceptual) | LUMO Energy (Conceptual) | HOMO-LUMO Gap (Conceptual) | Expected Reactivity |
|---|---|---|---|---|
| Salicylic Acid | Higher | Higher | Larger | Lower |
| This compound | Slightly Lowered | Significantly Lowered | Smaller | Higher |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-deficient, prone to nucleophilic attack). bohrium.com
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
MD simulations on halogenated inhibitors have been used to confirm the stability of ligand-protein complexes. nih.gov For a molecule like 3,5-DISA, MD simulations could elucidate its conformational flexibility, particularly the rotation around the C-C bond connecting the carboxyl group to the ring and the C-O bond of the hydroxyl group. These simulations, performed in various solvents, would reveal how solvent molecules interact with the solute and influence its preferred conformation and dynamic behavior. Given its polar functional groups and nonpolar aromatic ring, 3,5-DISA's orientation and aggregation in different solvent environments (e.g., water, ethanol (B145695), DMSO) could be effectively modeled. google.com
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. While specific studies on the reaction pathway elucidation for 3,5-DISA were not found, DFT calculations are a common approach for such investigations.
For example, the synthesis of 3,5-DISA involves the electrophilic iodination of salicylic acid. orgsyn.org Computational modeling could be used to map the potential energy surface of this reaction. This would involve calculating the structures and energies of reactants, intermediates, transition states, and products. Such an analysis would provide insights into the reaction's feasibility, regioselectivity (why iodination occurs at positions 3 and 5), and the role of catalysts or reaction conditions. The calculations would help in understanding why strong activating groups (like the hydroxyl group) direct the incoming electrophile (iodine) to specific positions on the aromatic ring.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical methods that correlate the chemical structure of a compound with its physical properties or biological activity. These models use calculated molecular descriptors to predict properties of interest.
Studies on benzoic acid derivatives have successfully used QSPR/QSTR to predict toxicity. nih.govnih.govmdpi.com For instance, descriptors such as the partition coefficient (logP), acid dissociation constant (pKa), and quantum chemical parameters like LUMO energy (ELUMO) have been shown to correlate well with the toxicity of benzoic acids to various organisms. nih.gov The prediction of toxicity for these compounds was significantly improved by using a combination of logP with either pKa or ELUMO. nih.gov
Although a specific QSPR model for 3,5-DISA is not detailed in the literature, one could be developed. Molecular descriptors for 3,5-DISA, such as its molecular weight, logP, polar surface area, and quantum chemical parameters (HOMO/LUMO energies, dipole moment), could be calculated. These descriptors could then be used in a regression model, trained on a dataset of similar iodinated aromatic acids with known physicochemical properties (e.g., solubility, melting point, toxicity), to predict the corresponding properties for 3,5-DISA.
Mechanistic Investigations of 3,5 Di Iodo Salicylic Acid in Advanced Chemical Systems
Molecular Interactions with Biological Receptors and Enzymes (focused on binding mechanisms)
The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and biochemistry. 3,5-Di-Iodo Salicylic (B10762653) acid, an organoiodine derivative of salicylic acid, engages in specific interactions with proteins, influencing their structure and function.
The binding profile of a ligand describes the nature and strength of its non-covalent interactions with a protein target. These interactions, which include hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking, dictate the ligand's affinity and specificity.
Research has shown that 3,5-Di-Iodo Salicylic acid exhibits notable binding affinity for serum albumins, which are crucial carrier proteins in the bloodstream. Studies using circular dichroism spectroscopy on its interaction with human serum albumin (HSA) determined a dissociation constant (Kd) of approximately 0.023 mM. This binding is significant as it can influence the distribution and availability of the compound in vivo.
Further detailed structural studies using X-ray crystallography on the complex of this compound with bovine serum albumin (BSA) have identified the specific binding location as Sudlow's Site I, located in subdomain IIA. The primary forces driving this interaction are hydrophobic interactions and hydrogen bonding. Specifically, the carboxyl group of the ligand forms hydrogen bonds with the amino acid residues Arg194 and His145 within the binding pocket. Comparative studies have shown that the binding affinity can vary between albumins from different species; for instance, the binding to BSA is stronger (Kd: 2.1 μM) than to equine serum albumin (ESA) (Kd: 5.6 μM), a difference attributed to variations in the flexibility of subdomain IIA.
Beyond carrier proteins, this compound has been identified as an agonist for GPR35, an orphan G protein-coupled receptor, indicating its potential to participate in cellular signaling pathways.
| Protein | Binding Site | Dissociation Constant (Kd) | Key Interacting Residues | Primary Interaction Forces |
|---|---|---|---|---|
| Human Serum Albumin (HSA) | Not specified | ~23 μM (0.023 mM) | Not specified | Not specified |
| Bovine Serum Albumin (BSA) | Sudlow's Site I (Subdomain IIA) | 2.1 μM | Arg194, His145 | Hydrophobic interactions, Hydrogen bonding |
| Equine Serum Albumin (ESA) | Subdomain IIA | 5.6 μM | Not specified | Not specified |
Enzymes catalyze biochemical reactions by binding substrates at a specific region called the active site. libretexts.org The active site's unique chemical environment, created by the arrangement of amino acid residues, ensures substrate specificity. libretexts.org The interaction between an enzyme and its substrate often involves a conformational change, a concept described by the "induced fit" model, where the enzyme's structure adapts to create an ideal arrangement for catalysis. libretexts.org
Molecules known as inhibitors can interfere with enzyme activity. Inhibition can be classified based on its mechanism. In competitive inhibition , the inhibitor molecule resembles the substrate and competes for the same active site. youtube.comnih.gov This form of inhibition can be overcome by increasing the substrate concentration. nih.gov In noncompetitive inhibition , the inhibitor binds to a different site on the enzyme (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency regardless of substrate concentration. youtube.com
While these principles govern enzyme-inhibitor interactions, specific studies detailing the binding of this compound to particular enzyme active sites or elucidating its kinetic inhibition mechanisms are not extensively covered in the surveyed literature.
Coordination Chemistry of this compound with Transition Metal Ions
Transition metals are Lewis acids that can accept electron pairs from donor atoms in molecules called ligands to form coordination complexes. semanticscholar.org The salicylic acid framework, with its hydroxyl and carboxylic acid groups, is an effective bidentate chelating agent, capable of forming stable ring structures with metal ions.
The design of a ligand for a specific metal ion involves considering factors such as the number and type of donor atoms and the geometry of the resulting complex. This compound provides two oxygen donor atoms from the deprotonated hydroxyl and carboxylate groups, which can coordinate with a central transition metal ion.
The stability of these complexes in solution is quantified by thermodynamic parameters. The stability constant (K) represents the equilibrium constant for the formation of the complex. A high stability constant indicates a strong metal-ligand interaction. The spontaneity of the complexation reaction is determined by the change in Gibbs free energy (ΔG), which is related to the stability constant. Studies on the complexation of ferrous ions (Fe²⁺) with the related compound 3,5-dinitrosalicylic acid showed the formation of a stable 1:1 complex with a high stability constant of 3 x 10⁵. chemrj.org The negative Gibbs free energy value for this reaction indicated that the complex formation was spontaneous and thermodynamically favorable. chemrj.org While specific thermodynamic data for this compound complexes with various transition metals are not detailed in the available literature, the principles of chelation and thermodynamic stability seen in related salicylate (B1505791) derivatives are applicable.
Once synthesized, the structure and bonding of metal-ligand complexes are elucidated using a variety of analytical techniques. These methods provide insight into the coordination environment of the metal ion and the nature of the metal-ligand bonds.
Elemental Analysis confirms the stoichiometric ratio of metal to ligand in the complex.
Infrared (IR) Spectroscopy is used to identify how the ligand coordinates to the metal. For example, in studies of cobalt complexes with 3,5-dinitrosalicylic acid, the absence of the O-H stretching vibration band and a shift in the carboxylate stretching frequency in the complex's spectrum confirmed that coordination occurred through the deprotonation of both the hydroxyl and carboxylic acid groups. cranfield.ac.uk
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which can help determine its geometry. The spectra of metal complexes often show charge-transfer bands that are not present in the free ligand or metal ion. cranfield.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to probe the chemical environment of the ligand's protons, with changes in chemical shifts indicating the sites of metal coordination. cranfield.ac.uk
X-ray Crystallography provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center.
Thermal Analysis (TGA/DSC) is used to study the thermal stability of the complexes and to determine the presence of coordinated water molecules. semanticscholar.org
| Technique | Information Provided |
|---|---|
| Elemental Analysis | Stoichiometry (Metal:Ligand ratio) |
| Infrared (IR) Spectroscopy | Identifies ligand donor atoms involved in coordination |
| UV-Visible Spectroscopy | Electronic structure and coordination geometry |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles |
| Thermal Analysis (TGA/DSC) | Thermal stability and presence of solvated/coordinated molecules |
Photochemical Reaction Pathways and Photophysical Mechanisms
Recent research has highlighted the interesting photophysical properties of this compound. Upon absorption of light, the molecule can undergo an Excited-State Intramolecular Proton Transfer (ESIPT) reaction. In this process, a proton is transferred from the hydroxyl group to the carbonyl oxygen of the carboxylic acid group within the excited state of the molecule. This transfer leads to the formation of a different excited-state species (a keto-tautomer) which then emits light at a longer wavelength upon returning to the ground state.
This phenomenon results in an unusually large separation between the absorption and emission maxima, known as a Stokes' shift . The efficiency of this ESIPT process is heavily influenced by the intramolecular hydrogen bonding (IMHB) between the hydroxyl and carboxyl groups. Quantum chemical analyses have revealed that this hydrogen bond has a partially covalent nature and is strengthened by the aromaticity of the benzene (B151609) ring, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). These unique photophysical characteristics are of interest in the development of molecular probes and sensors.
Emerging Applications and Research Frontiers of 3,5 Di Iodo Salicylic Acid in Specialized Fields
Role as a Key Intermediate in Complex Organic Synthesis
The reactivity endowed by the iodine atoms, coupled with the inherent functionality of the salicylic (B10762653) acid backbone, positions 3,5-Di-Iodo Salicylic Acid as a crucial intermediate in the synthesis of complex organic molecules. cymitquimica.com The presence of iodine atoms enhances its reactivity, making it a valuable building block for producing intricate molecules. innospk.com
Precursor for Advanced Pharmaceutical Intermediates
This compound is a well-established synthetic intermediate for pesticides, veterinary drugs, and biochemical reagents. google.com It is particularly vital in the synthesis of salicylanilide (B1680751) anthelmintics, a class of veterinary drugs used to treat parasitic worm infections in animals.
Notable examples include its role as a key precursor in the production of:
Rafoxanide: This drug is effective against both adult and immature liver flukes (Fasciola hepatica) and has a good profile against other parasites like Haemonchus contortus. google.com
Closantel (B1026): Used for the treatment and prevention of parasitic infections in cattle and sheep, Closantel is highly effective against liver flukes and other blood-feeding parasites. google.comcphi-online.com
The synthesis of these complex pharmaceutical agents underscores the importance of this compound as a fundamental building block in veterinary medicine. The compound is also utilized in the development of other iodine-containing drugs, which may offer therapeutic benefits due to the biological roles of iodine. chemimpex.com
Table 1: Pharmaceutical Intermediates Synthesized from this compound
| Pharmaceutical Intermediate | Therapeutic Class | Application |
|---|---|---|
| Rafoxanide | Anthelmintic | Treatment of fascioliasis in cattle and sheep. google.com |
| Closantel | Anthelmintic | Broad-spectrum parasiticide for cattle and sheep. google.comcphi-online.com |
Building Block in Natural Product Total Synthesis
While this compound is a versatile reagent in organic synthesis, its specific application as a key building block in the total synthesis of natural products is not extensively documented in current literature. The principles of organic synthesis suggest that its functional groups—the carboxylic acid, hydroxyl group, and the reactive carbon-iodine bonds—could be strategically manipulated for the construction of complex natural product scaffolds. The iodine atoms can participate in various coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to form new carbon-carbon bonds, a fundamental strategy in total synthesis. However, specific examples of its incorporation into a natural product's core structure remain an area for future research exploration.
Applications in Advanced Materials Science
The high iodine content and aromatic structure of this compound make it an attractive component for the development of advanced materials with specialized properties.
Development of Functional Polymers and Copolymers
Research has demonstrated the successful incorporation of iodinated salicylic acid derivatives into polymer backbones to create functional materials, particularly for biomedical applications.
A significant area of research is the synthesis of iodinated salicylate-based poly(anhydride-esters) . nih.gov These polymers are designed to be radiopaque, meaning they are visible in X-ray imaging. This property is highly desirable for medical devices and implants, as it allows for non-invasive monitoring of the device's location, integrity, and degradation over time.
Key research findings include:
Enhanced Radiopacity: Poly(anhydride-esters) derived from iodinated salicylates are significantly more X-ray opaque compared to those made from non-iodinated salicylic acid. nih.gov
Tunable Thermal Properties: The glass transition temperatures of these polymers are dependent on the iodine concentration; a higher iodine content leads to higher glass transition temperatures. nih.gov
Biocompatibility: Cytotoxicity studies have indicated that these iodinated salicylate-based polymers are biocompatible at low concentrations, making them suitable for biomedical applications. nih.gov
Another reported application for this compound is as an intermediate in the production of polarizing films for liquid crystal displays (LCDs), highlighting its utility in materials for optical technologies. innospk.com
Table 2: Properties of Iodinated Salicylate-Based Poly(anhydride-esters)
| Polymer Property | Observation | Reference |
|---|---|---|
| Radiopacity | Significantly higher than non-iodinated polymer counterparts. | nih.gov |
| Glass Transition Temperature | Increases with higher iodine concentration. | nih.gov |
| Biocompatibility | Biocompatible with fibroblast cells at low concentrations. | nih.gov |
Component in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers (ligands) and inorganic nodes or organic nodes, respectively. Their high surface area and tunable pore structures make them promising for applications in gas storage, separation, and catalysis.
The structure of this compound, with its carboxylic acid group capable of coordinating to metal centers, makes it a potential candidate for a linker in MOF synthesis. Salicylate (B1505791) and other carboxylate linkers are commonly used to build MOFs. researchgate.net Similarly, halogenated aromatic compounds are used as building blocks in the synthesis of certain COFs. mdpi.com
However, a review of the current scientific literature does not provide specific examples of this compound being directly employed as a primary building block in the synthesis of MOFs or COFs. While the potential exists, this remains an emerging frontier for research. The incorporation of such an iodine-rich linker could lead to frameworks with novel properties, such as enhanced affinity for specific guest molecules or utility in radiotherapy applications.
Utilization as a Ligand or Precursor in Catalysis
The functional groups on this compound, specifically the carboxylate and hydroxyl moieties, allow it to act as a potential ligand that can coordinate with metal ions. The formation of metal complexes is central to the field of catalysis.
While direct catalytic applications of this compound complexes are not widely reported, research on related salicylate compounds demonstrates their potential. For instance, a methyl salicylate palladium complex has been successfully used within a peptide scaffold to perform dual bioorthogonal catalysis, simultaneously synthesizing two different anticancer drugs inside human cells. nih.gov This highlights the capability of the salicylate scaffold to support catalytically active metal centers.
Furthermore, various metal salts, such as ferric chloride, aluminum chloride, and zinc chloride, have been used as catalysts in the synthesis of this compound itself, indicating interactions between the molecule and metal ions during chemical transformations. google.com The potential for this compound to form stable complexes with metals suggests that it could be developed into a ligand for various catalytic reactions, an area that warrants further investigation.
Development of New Homogeneous and Heterogeneous Catalytic Systems
The synthesis of 3,5-diiodosalicylic acid itself has benefited from the development of advanced catalytic systems. Research has demonstrated that its production via the iodination of salicylic acid can be efficiently catalyzed by a variety of compounds. These catalysts are crucial for controlling reaction rates and improving yields and purity by minimizing the formation of mono-iodinated intermediates. nih.gov
In homogeneous catalysis, protic acids such as sulfuric acid and phosphoric acid have been employed. google.com More significantly, Lewis acids have been shown to act as effective catalysts in aqueous media. google.com This approach represents a move towards more environmentally benign synthesis routes. Examples of such catalysts are detailed in the table below.
| Catalyst Type | Examples | Role in Synthesis |
| Homogeneous (Protic Acid) | Sulfuric acid, Phosphoric acid | Acts as a catalyst during the synthesis of 3,5-diiodosalicylic acid. google.com |
| Homogeneous (Lewis Acid) | Ferric chloride (FeCl₃), Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), Copper chloride (CuCl₂) | Acts as a catalyst in an aqueous solvent to facilitate the reaction between iodine monochloride and salicylic acid. google.com |
| Heterogeneous (Potential) | Ferrates (e.g., Potassium Ferrate) | Used as a powerful, green oxidizing agent to replace traditional oxidants, with the byproduct Fe(III) being non-toxic. google.com |
The use of ferrates as oxidizing agents in conjunction with an iodinating agent and a protonic acid in a polar solvent highlights a "green chemistry" approach. google.com This system, which can be considered heterogeneous, offers high conversion rates, good product purity, and is environmentally friendly due to the non-toxic nature of the iron byproduct. google.com
Asymmetric Catalysis with Chiral this compound Derivatives
The field of asymmetric catalysis, which is critical for the synthesis of enantiomerically pure pharmaceuticals, represents a significant research frontier for derivatives of 3,5-diiodosalicylic acid. While specific applications of chiral ligands derived directly from 3,5-diiodosalicylic acid are not yet widely reported, the broader class of salicylic acid derivatives has shown considerable promise.
For instance, chiral salicyloxazolines, which are derived from salicylic acid, have been successfully used as bidentate chiral ligands in the asymmetric synthesis of octahedral metal complexes, such as those involving ruthenium. nih.gov These ligands provide excellent control over the metal-centered configuration. nih.gov The principles demonstrated with these salicylic acid derivatives suggest a strong potential for developing novel chiral ligands from 3,5-diiodosalicylic acid. The bulky and electron-withdrawing iodine atoms could impart unique steric and electronic properties to a catalyst, potentially leading to high levels of enantioselectivity in various chemical transformations. The development of such C₂-symmetric or non-symmetrical ligands derived from 3,5-diiodosalicylic acid is a logical next step in expanding the toolkit for asymmetric synthesis. nih.govsemanticscholar.org
Advanced Analytical Method Development (e.g., as a derivatizing agent or standard)
In analytical chemistry, 3,5-diiodosalicylic acid is finding application due to its distinct chemical properties that facilitate detection and quantification. Its ability to interact with biological molecules has been exploited in the development of binding assays.
A notable application is in the study of protein-ligand interactions. For example, 3,5-diiodosalicylic acid has been used to investigate binding affinities with transthyretin (TTR), a plasma protein implicated in amyloid diseases. nih.gov The iodine atoms of the compound form favorable interactions within the halogen binding pockets of the TTR channel, making it a useful standard for assessing the binding of other potential therapeutic agents. nih.gov The crystal structure of the TTR-3,5-diiodosalicylic acid complex has been elucidated, providing a structural basis for its high binding affinity. nih.gov
Furthermore, the analytical chemistry of iodinated organic compounds is a field of growing importance. Advanced techniques are required for their identification and quantification in various matrices. Methods such as liquid chromatography combined with high-resolution mass spectrometry (LC-HRMS) are employed for the identification of unknown organic iodine compounds in complex samples, such as edible iodized salt. nih.gov While not used as a derivatizing agent in the traditional sense, the inherent properties of 3,5-diiodosalicylic acid—its defined mass, retention characteristics, and spectral properties—make it a suitable candidate for use as an analytical standard in the development and validation of such methods for related iodinated compounds.
Environmental Chemistry Applications (e.g., fate and transformation studies of related pollutants)
The environmental fate of halogenated organic compounds is a significant area of research due to their potential persistence and toxicity. nih.gov While comprehensive environmental fate and transformation studies specifically targeting 3,5-diiodosalicylic acid are limited, research on related iodinated and salicylic acid-based compounds provides insights into its likely environmental behavior.
Iodinated organic compounds can form in the environment through natural and anthropogenic processes. For instance, studies have shown that iodide in water can be oxidized by minerals like manganese dioxide to form reactive iodine, which then reacts with natural organic matter to produce iodinated byproducts such as iodoacetic acid and iodoform. researchgate.netacs.org This suggests that under certain environmental conditions, transformation pathways for iodinated aromatics like 3,5-diiodosalicylic acid could involve de-iodination or further reaction with environmental oxidants.
Research on the degradation of salicylic acid itself indicates that it can be broken down by microorganisms and advanced oxidation processes like ozonation. researchgate.netnih.gov The degradation of halogenated xenobiotics is often more challenging for microorganisms, but many have evolved enzymatic pathways to achieve this. nih.gov Therefore, the environmental fate of 3,5-diiodosalicylic acid would likely be influenced by microbial degradation, potentially involving initial dehalogenation steps, followed by cleavage of the aromatic ring, similar to other halogenated aromatics. nih.gov Its presence in aquatic systems could also be influenced by the parent compound, salicylic acid, which has been shown to affect the growth of algae. e3s-conferences.org
Future Research Directions and Unexplored Avenues for 3,5 Di Iodo Salicylic Acid
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize molecular design and synthesis. doaj.orgresearchgate.net For 3,5-Diiodosalicylic acid, AI and machine learning (ML) offer powerful tools to overcome existing synthetic challenges and explore new chemical space.
Predictive Synthesis Planning: AI-driven retrosynthesis tools can analyze vast reaction databases to propose novel and efficient synthetic routes to 3,5-Diiodosalicylic acid and its derivatives. nih.gov These algorithms can identify pathways that are more cost-effective, have higher yields, or are more environmentally friendly than traditional methods. doaj.org
Reaction Outcome and Condition Optimization: Machine learning models can be trained to predict the outcome of chemical reactions with high accuracy. researchgate.net By inputting various parameters such as reactants, catalysts, solvents, and temperature, these models can forecast product yields and impurity profiles. This predictive capability allows for the in silico optimization of reaction conditions for the iodination of salicylic (B10762653) acid, minimizing the need for extensive and time-consuming laboratory experiments.
Catalyst Discovery: AI can accelerate the discovery of new catalysts for the synthesis of 3,5-Diiodosalicylic acid. doaj.org By learning from existing catalyst data, machine learning algorithms can predict the catalytic activity of new candidate materials, guiding researchers toward the most promising options for improving reaction efficiency and selectivity.
| AI/ML Application Area | Potential Impact on 3,5-Diiodosalicylic Acid Research | Example Research Question |
| Retrosynthesis Prediction | Discovery of novel, more efficient synthetic pathways. | Can an AI model design a synthetic route from bio-based precursors? |
| Reaction Optimization | Increased yield and purity, reduced waste and energy consumption. | What are the optimal temperature, solvent, and catalyst conditions to maximize the yield of 3,5-Diiodosalicylic acid? |
| Catalyst Design | Development of highly active and selective catalysts for iodination. | Can ML identify a non-metal catalyst that is cheaper and more sustainable than current options? |
| Property Prediction | Rapid screening of novel derivatives for desired biological or material properties. | Can a predictive model identify 3,5-Diiodosalicylic acid derivatives with enhanced agonist activity at GPR35? innospk.com |
Sustainable Synthesis and Circular Economy Approaches
The principles of green chemistry and the circular economy are increasingly guiding chemical manufacturing. Future research on 3,5-Diiodosalicylic acid should prioritize the development of sustainable synthetic methods that minimize environmental impact.
Green Solvents and Reagents: Traditional syntheses of 3,5-Diiodosalicylic acid often employ solvents like glacial acetic acid or ethanol (B145695) and reagents that can be hazardous. patsnap.comorgsyn.org Research into the use of greener solvents (e.g., water, supercritical CO2, or bio-derived solvents) is a critical next step. A patented method already highlights a move towards more environmentally friendly processes by using a high-efficiency, green oxidant like ferrate to replace more hazardous options. google.com
Catalytic and Flow Chemistry Processes: Shifting from stoichiometric reagents to catalytic systems can significantly reduce waste. Continuous flow chemistry offers advantages over batch processing, including improved safety, better heat and mass transfer, and easier scalability, all of which contribute to a more sustainable process.
Circular Economy Integration: A circular economy model for 3,5-Diiodosalicylic acid would involve considering the entire lifecycle of the molecule. This includes exploring the use of renewable feedstocks for salicylic acid production, developing efficient methods for solvent and catalyst recycling, and designing pathways to upcycle or biodegrade derivatives after their intended use.
| Sustainable Approach | Objective | Key Performance Indicator |
| Use of Green Oxidants | Replace hazardous oxidants like mercury oxide or hydrogen peroxide. google.com | High conversion rate, high product purity, minimal toxic byproducts. |
| Solvent Replacement | Substitute traditional organic solvents with environmentally benign alternatives. | Reduced solvent consumption, easier solvent recovery and recycling. |
| Flow Chemistry Synthesis | Transition from batch to continuous manufacturing. | Improved process control, higher throughput, enhanced safety. |
| Waste Valorization | Convert reaction byproducts into valuable materials. | Reduction in process mass intensity (PMI), creation of new value streams. |
Discovery of Novel Reactivity and Unconventional Transformations
The chemical structure of 3,5-Diiodosalicylic acid, featuring two iodine atoms, a hydroxyl group, and a carboxylic acid group, offers a rich platform for exploring novel reactivity. cymitquimica.com The carbon-iodine bonds are particularly attractive sites for a wide range of chemical transformations.
Advanced Cross-Coupling Reactions: The iodine substituents are ideal handles for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the facile introduction of a wide variety of functional groups (aryl, alkynyl, amino, etc.) at the 3 and 5 positions, creating libraries of novel compounds for biological screening or materials science applications.
Photoredox and Electrochemical Methods: These emerging synthetic techniques can enable transformations that are difficult to achieve with traditional thermal methods. Exploring the reactivity of 3,5-Diiodosalicylic acid under photoredox or electrochemical conditions could unlock new reaction pathways, such as radical-based functionalization, leading to previously inaccessible derivatives.
Derivatization of the Phenolic and Carboxylic Acid Groups: While the C-I bonds are prime reaction sites, the hydroxyl and carboxylic acid groups also offer opportunities for derivatization. Exploring unconventional esterification, etherification, or amidation reactions could yield new molecules with unique properties.
Advanced Characterization Techniques and Methodological Innovations
A deep understanding of the structure, properties, and purity of 3,5-Diiodosalicylic acid and its derivatives is essential. While standard techniques are routinely used, advanced characterization methods can provide unprecedented levels of detail.
Solid-State Analysis: Techniques like single-crystal X-ray diffraction can provide definitive information on the three-dimensional structure of 3,5-Diiodosalicylic acid and its derivatives, revealing details about bond lengths, bond angles, and intermolecular interactions. Solid-state NMR and Nuclear Quadrupole Resonance (NQR) spectroscopy can offer insights into the local electronic environment of the iodine atoms. nih.gov
Advanced Spectroscopic and Spectrometric Methods: High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination and impurity profiling. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for the unambiguous structural elucidation of complex derivatives.
In-situ Reaction Monitoring: Employing techniques like ReactIR (in-situ FTIR) or Raman spectroscopy allows for real-time monitoring of reaction kinetics and the detection of transient intermediates. This data is invaluable for understanding reaction mechanisms and optimizing process conditions.
| Characterization Technique | Information Gained | Impact on Research |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing, intermolecular forces. | Understanding structure-property relationships, rational design of crystalline materials. |
| Nuclear Quadrupole Resonance | Information on the electric field gradient around the iodine nuclei. nih.gov | Probing the nature of the carbon-iodine bond and its electronic environment. |
| High-Resolution Mass Spectrometry | Exact molecular formula determination, identification of trace impurities. | Ensuring product purity, elucidating byproduct formation pathways. |
| In-situ Spectroscopy | Real-time reaction progress, detection of intermediates, kinetic data. | Facilitating rapid reaction optimization and mechanistic investigations. |
Expanding Mechanistic Understanding in Complex Chemical Systems
A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of 3,5-Diiodosalicylic acid is key to rational improvement and innovation.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of the iodination of salicylic acid. This can help explain why iodination occurs specifically at the 3 and 5 positions and guide the development of methods to achieve different substitution patterns.
Kinetic Studies: Detailed experimental kinetic studies, often coupled with in-situ monitoring, can elucidate the rate-determining steps of reactions and the influence of various parameters on the reaction rate.
Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., salicylic acid labeled with ¹³C or ²H) can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways. This can be particularly useful in understanding complex rearrangements or unexpected product formations.
By pursuing these future research directions, the scientific community can unlock the full potential of 3,5-Diiodosalicylic acid, leading to more efficient and sustainable synthetic processes, a deeper understanding of its chemical behavior, and the discovery of novel derivatives with valuable applications.
Q & A
Q. How can experimental design tools (e.g., Box-Behnken) optimize formulation parameters for this compound in drug delivery systems?
- Methodological Answer : Response surface methodology (RSM) with Box-Behnken design evaluates critical variables (e.g., lipid concentration, sonication time, pH) for liposomal encapsulation efficiency. ANOVA analysis identifies statistically significant factors (p < 0.05) and interaction effects. For example, a 3-factor design with 17 runs can model non-linear relationships between variables and responses like drug loading or particle stability .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent toxicity). Standardize protocols by:
- Using primary cells alongside immortalized lines (e.g., RAW 264.7 macrophages).
- Validating cytotoxicity via MTT/WST-1 assays parallel to anti-inflammatory markers (e.g., TNF-α suppression).
- Controlling solvent concentrations (DMSO ≤0.1% v/v) to avoid artifacts .
Q. How do stability studies inform storage and handling protocols for this compound in research settings?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines identifies degradation pathways (e.g., de-iodination). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects degradants like mono-iodo derivatives. Recommendations include storage at −20°C in amber vials to prevent photodegradation and desiccation to limit hydrolytic cleavage of the carboxyl group .
Q. What computational approaches predict the environmental or metabolic fate of this compound?
- Methodological Answer : Density functional theory (DFT) calculates reaction energies for hydrolysis or oxidation pathways. Quantitative structure-activity relationship (QSAR) models estimate biodegradation rates (e.g., EPI Suite™). Metabolite profiling using LC-HRMS in microbial cultures (e.g., E. coli) identifies transformation products like hydroxylated or dehalogenated analogs .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesized this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Track iodine source purity (≥99.5%) and reaction temperature consistency (±2°C).
- Use multivariate analysis (e.g., PCA) on NMR/LC-MS data to correlate process parameters with impurity profiles.
- Establish acceptance criteria (e.g., ≥95% purity by HPLC) for reproducibility .
Q. What are best practices for documenting and sharing experimental protocols involving halogenated salicylates?
- Methodological Answer : Follow FAIR principles:
- Publish detailed synthetic procedures (molar ratios, purification steps) in supplementary information.
- Deposit raw spectral data (NMR, MS) in repositories like Zenodo.
- Use electronic lab notebooks (ELNs) with version control to track protocol modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
